

Maropitant-d3 certificate of analysis

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Compound of Interest		
Compound Name:	Maropitant-d3	
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Technical Guide: Maropitant-d3

For Research, Scientific, and Drug Development Professionals

This document provides a comprehensive technical overview of **Maropitant-d3**, a deuterated analog of Maropitant. The information compiled herein is intended to support research and development activities by providing key data on its physicochemical properties, analytical methodologies, and quality control considerations.

Introduction

Maropitant is a neurokinin-1 (NK-1) receptor antagonist, primarily used in veterinary medicine as an antiemetic.[1][2] The deuterated form, **Maropitant-d3**, serves as a valuable internal standard for pharmacokinetic studies and other quantitative analyses involving mass spectrometry, allowing for precise differentiation from the non-labeled parent compound.[3] This guide summarizes essential technical data typically found in a Certificate of Analysis.

Physicochemical Properties

The fundamental physical and chemical characteristics of **Maropitant-d3** are summarized in the table below. This data is critical for the preparation of standards, formulation development, and analytical method design.



Property	Value	Reference
Chemical Name	(2S,3S)-2-Benzhydryl-N-[5- tert-butyl-2-(methoxy- d3)benzyl]quinuclidin-3-amine	[4]
Synonyms	(2S-cis)-N-[[5-(1,1-Dimethylethyl)-2-(methoxy-d3)phenyl]methyl]-2-(diphenylmethyl)-1-azabicyclo[2.2.2]octan-3-amine	[4]
Molecular Formula	С32Н37D3N2O	[4]
Molecular Weight	471.69 g/mol	[4]
CAS Number	Not Available (NA)	[4]
Appearance	To be determined by analysis	[4]

Analytical Specifications and Methods

The quality and purity of **Maropitant-d3** are assessed using a variety of analytical techniques. The following table outlines typical specifications and the methodologies employed for their determination.

Test	Specification	Method
Identity	Conforms to structure	¹ H NMR, ¹³ C NMR, Mass Spectrometry
Purity (by HPLC)	≥ 98%	High-Performance Liquid Chromatography
Isotopic Purity	≥ 99% Deuterium	Mass Spectrometry
Residual Solvents	To be determined	Gas Chromatography (GC)
Water Content	To be determined	Karl Fischer Titration



Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible analysis of **Maropitant- d3**. The following sections describe the general protocols for the key experiments cited.

- 4.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
- Objective: To determine the purity of Maropitant-d3 by separating it from any potential impurities.
- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reverse-phase column is typically suitable.
- Mobile Phase: A gradient of acetonitrile and water (with a modifier such as formic acid or trifluoroacetic acid to improve peak shape) is commonly used.
- Flow Rate: Approximately 1.0 mL/min.
- Detection: UV detection at a wavelength determined by the UV spectrum of Maropitant.
- Procedure:
 - Prepare a standard solution of **Maropitant-d3** of known concentration in a suitable solvent (e.g., acetonitrile or methanol).
 - Inject the standard solution onto the HPLC system.
 - Run the gradient method to elute the compound and any impurities.
 - The purity is calculated based on the area percentage of the main peak relative to the total peak area.
- 4.2. Mass Spectrometry (MS) for Identity and Isotopic Purity
- Objective: To confirm the molecular weight of Maropitant-d3 and to determine its isotopic purity.



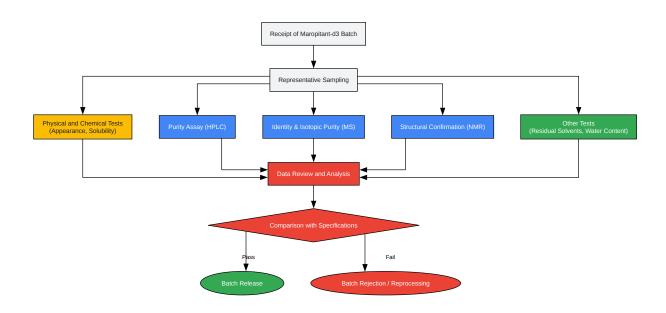
- Instrumentation: A mass spectrometer, often coupled with an HPLC (LC-MS) or a direct infusion source.
- Ionization Mode: Electrospray ionization (ESI) in positive mode is typically effective.
- Analysis:
 - Identity: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ of Maropitant-d3.
 - Isotopic Purity: High-resolution mass spectrometry can be used to determine the distribution of deuterated and non-deuterated species, allowing for the calculation of isotopic enrichment.
- 4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
- Objective: To confirm the chemical structure of **Maropitant-d3**.
- Instrumentation: A high-field NMR spectrometer.
- Solvent: A deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).
- · Experiments:
 - ¹H NMR: The proton NMR spectrum will show the characteristic signals for the protons in the Maropitant structure. The absence of a signal for the methoxy protons and the presence of a modified signal in that region confirms the deuteration at the methoxy group.
 - ¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule.

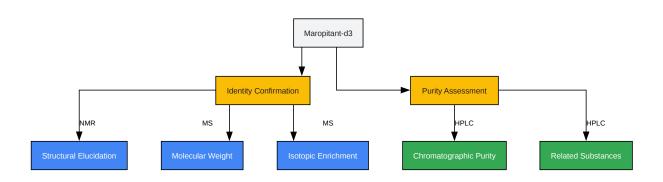
Visualizations

5.1. Quality Control Workflow for Maropitant-d3

The following diagram illustrates a typical workflow for the quality control analysis of a batch of **Maropitant-d3**.







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References

- 1. Maropitant Impurities Manufacturers & Suppliers Daicel Pharma Standards
 [daicelpharmastandards.com]
- 2. Maropitant [sitem.herts.ac.uk]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
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